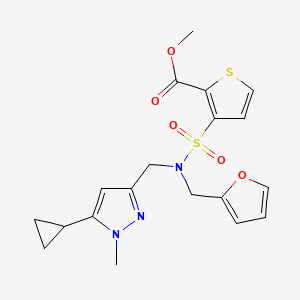

methyl 3-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate

Description

Methyl 3-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a sulfamoyl group and a methyl carboxylate ester. The sulfamoyl moiety is further functionalized with two distinct substituents: a 5-cyclopropyl-1-methylpyrazole-derived methyl group and a furfuryl (furan-2-ylmethyl) group. The compound’s structural complexity necessitates advanced crystallographic techniques, such as those implemented in the SHELX software suite, for precise elucidation of its three-dimensional conformation .

Properties

IUPAC Name |

methyl 3-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl-(furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S2/c1-21-16(13-5-6-13)10-14(20-21)11-22(12-15-4-3-8-27-15)29(24,25)17-7-9-28-18(17)19(23)26-2/h3-4,7-10,13H,5-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSWAJBEYYOEIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(CC2=CC=CO2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound notable for its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring, a pyrazole moiety, and a sulfamoyl group, which contribute to its biological properties. The general synthetic route involves multi-step organic synthesis techniques, including:

- Formation of the Thiophene Ring : Typically synthesized via cyclization reactions involving appropriate precursors.

- Introduction of the Pyrazole Moiety : Achieved through the reaction of hydrazines with carbonyl compounds.

- Sulfamoyl Group Attachment : This can be accomplished via nucleophilic substitution reactions.

The synthesis requires controlled conditions to prevent side reactions and often involves purification steps such as recrystallization or chromatography.

The biological activity of this compound has been linked to its interaction with various molecular targets, including enzymes and receptors involved in inflammation and cancer pathways. Preliminary studies indicate potential inhibitory effects on specific enzymes related to these pathways, although detailed mechanistic studies are still necessary to confirm these interactions .

Therapeutic Applications

Research suggests that this compound may exhibit:

- Anti-inflammatory Properties : Potentially useful in treating conditions characterized by inflammation.

- Anticancer Activity : Early studies indicate it may inhibit tumor growth through various mechanisms.

- Neuroprotective Effects : Related compounds have shown promise in enhancing memory and cognitive functions in rodent models .

Case Studies

Recent studies have highlighted the compound's efficacy in various biological assays:

- In Vitro Studies : Demonstrated significant inhibition of cancer cell proliferation in several cancer lines.

- In Vivo Models : Rodent studies showed improved memory retention and cognitive function when treated with related pyrazole compounds, suggesting potential neuroprotective effects .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The compound belongs to a class of sulfonamide-linked heterocycles. Below are structurally related compounds from the literature:

Comparative Analysis

- Sulfamoyl vs. Ketone Linkers: The target compound’s sulfamoyl group (-SO₂NH-) offers stronger hydrogen-bonding capacity compared to the ketone linker in compounds 7a and 7b .

- Heterocyclic Diversity: The pyrazole and furan substituents in the target compound introduce steric and electronic effects distinct from the amino/cyano groups in 7a or the thiazole motifs in PF 43(1) compounds. Cyclopropyl groups on pyrazole may enhance lipophilicity, impacting membrane permeability .

- Synthetic Routes: The synthesis of the target compound likely involves multi-step nucleophilic substitutions, contrasting with the one-pot Gewald-like reactions used for 7a/7b (malononitrile/ethyl cyanoacetate with elemental sulfur) .

Hydrogen-Bonding and Crystallography

The sulfamoyl group’s NH and SO₂ moieties can act as hydrogen-bond donors/acceptors, facilitating predictable crystal packing patterns. In contrast, compounds like 7a rely on amino/cyano groups for intermolecular interactions, which may lead to less robust crystalline networks . SHELX-based refinements are critical for resolving these subtle differences .

Research Findings and Data

Physicochemical Properties (Hypothetical Data)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.